molecular formula C19H15N3O B11066442 4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-2-methylquinoline

4-(5-Benzyl-1,2,4-oxadiazol-3-yl)-2-methylquinoline

Cat. No.: B11066442
M. Wt: 301.3 g/mol
InChI Key: PSQPZSYSGIRRKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a quinoline moiety, a benzyl group, and an oxadiazole ring, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methyl-4-quinolinecarboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with benzyl chloride in the presence of a base, such as potassium carbonate, to yield the desired oxadiazole compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable base.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest potential antimicrobial and anticancer activities.

    Industry: It may be used in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism by which 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The quinoline moiety is known to intercalate with DNA, potentially disrupting cellular processes and leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-TRIAZOLE
  • 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-THIADIAZOLE

Uniqueness

Compared to similar compounds, 5-BENZYL-3-(2-METHYL-4-QUINOLYL)-1,2,4-OXADIAZOLE is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with biological targets, potentially leading to different pharmacological profiles and applications.

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

5-benzyl-3-(2-methylquinolin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H15N3O/c1-13-11-16(15-9-5-6-10-17(15)20-13)19-21-18(23-22-19)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3

InChI Key

PSQPZSYSGIRRKN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C3=NOC(=N3)CC4=CC=CC=C4

Origin of Product

United States

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